6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group, an oxoethoxy linker, and an indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The piperazine ring and the indanone moiety can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The indanone moiety may also contribute to the compound’s biological effects by interacting with enzymes or other proteins involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
What sets 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the indanone moiety, in particular, distinguishes it from other piperazine derivatives and may contribute to its unique pharmacological profile .
Properties
IUPAC Name |
6-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-18-3-1-2-4-19(18)23-9-11-24(12-10-23)21(26)14-27-16-7-5-15-6-8-20(25)17(15)13-16/h1-5,7,13H,6,8-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVANDPYTHZMPME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135647 | |
Record name | 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203266-44-7 | |
Record name | 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203266-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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